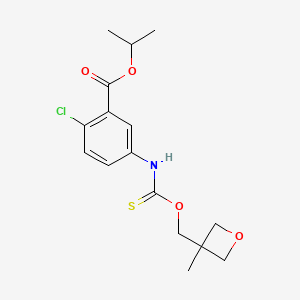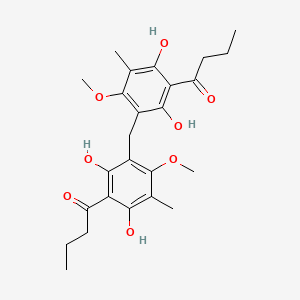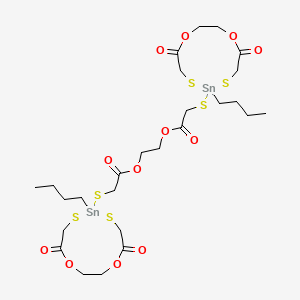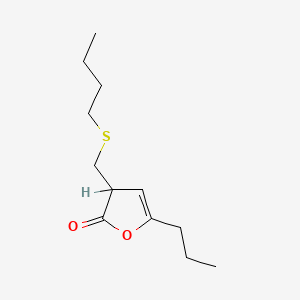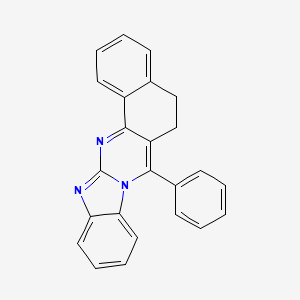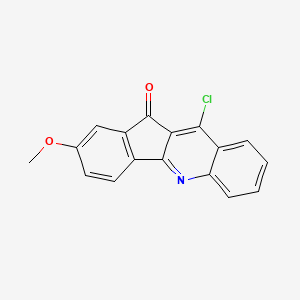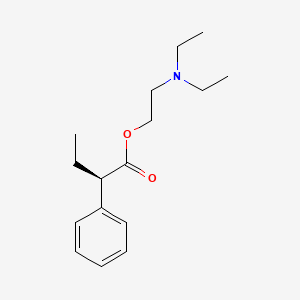
Butetamate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Es comúnmente utilizado en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Butetamato, ®- puede sintetizarse mediante una serie de reacciones químicas que involucran la esterificación del ácido 2-fenilbutírico con 2-(dietilamino)etanol. La reacción generalmente requiere la presencia de un catalizador como el ácido sulfúrico y se lleva a cabo en condiciones de reflujo para garantizar la esterificación completa .
Métodos de Producción Industrial
En entornos industriales, la producción de Butetamato, ®- a menudo implica el uso de cromatografía líquida de alta resolución (HPLC) para la purificación del producto final. La fase móvil en HPLC típicamente contiene acetonitrilo, agua y ácido fosfórico .
Análisis De Reacciones Químicas
Tipos de Reacciones
Butetamato, ®- experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de Butetamato, ®- puede llevar a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Butetamato, ®- tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizado como reactivo en diversas reacciones de síntesis orgánica.
Biología: Estudiado por sus posibles efectos en los procesos celulares.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de Butetamato, ®- involucra su interacción con objetivos moleculares específicos en el cuerpo. Se sabe que ejerce sus efectos modulando la actividad de ciertas enzimas y receptores, lo que lleva a cambios en las vías de señalización celular . Esta modulación puede resultar en diversos efectos fisiológicos, como la supresión de los reflejos de la tos en la medicina respiratoria .
Comparación Con Compuestos Similares
Compuestos Similares
Butetamato Citrato: Un compuesto similar con grupos citrato adicionales, a menudo utilizado en la medicina respiratoria.
Butetamato: Otro compuesto relacionado con propiedades químicas similares.
Unicidad
Butetamato, ®- es único debido a su estereoquímica específica, que puede influir en su actividad biológica y efectividad en diversas aplicaciones. Su capacidad de experimentar una amplia gama de reacciones químicas también lo convierte en un compuesto versátil en la investigación científica .
Propiedades
Número CAS |
133961-97-4 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl (2R)-2-phenylbutanoate |
InChI |
InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m1/s1 |
Clave InChI |
CKWHSYRZDLWQFV-OAHLLOKOSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





